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Compound of Interest

Compound Name: 2,2'-Binaphthyl!

Cat. No.: B165483

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of
2,2'-binaphthyl, a foundational molecule in chiral chemistry and materials science.
Understanding its three-dimensional structure is paramount for the rational design of catalysts,
ligands, and novel materials with tailored properties.

Molecular and Crystal Structure

2,2'-Binaphthyl (C20H14) is an aromatic hydrocarbon composed of two naphthalene rings
linked by a C-C single bond at their 2 and 2' positions. The molecule exhibits atropisomerism
due to hindered rotation around the central C-C bond, leading to the existence of two stable,
non-superimposable enantiomers. The crystal structure reveals a non-planar conformation of
the molecule, which is crucial for its chiral applications.

The crystal packing is primarily governed by van der Waals forces. In the solid state, the
molecules adopt a specific arrangement to maximize packing efficiency. The analysis of
intermolecular contacts is essential for understanding the stability of the crystal lattice and
predicting its physical properties.

Crystallographic Data

The crystal structure of 2,2'-binaphthyl was determined by single-crystal X-ray diffraction. The
key crystallographic data are summarized in the tables below.
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Table 1: Crystal Data and Structure Refinement for 2,2'-Binaphthyl[1]

Parameter Value
Chemical formula C20H14
Molar mass 254.33 g/mol
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=13.517(2) A, b=5.991(1) A, c =8.148(3) A

B =85.69(2)°

Unit cell volume 657.9 A3

Z (molecules per unit cell) 2
Calculated density 1.294 g/cm3
Radiation type MoKa
Absorption coefficient (i) 0.679 cmt
F(000) 268

Final R-factor

0.034 for 821 observed reflections

Table 2: Selected Bond Lengths and Torsion Angle for 2,2'-Binaphthyl

Bond/Angle

Value (A or °)

C(2)-C(2") Bond Length

Data not available in the abstract

Naphthalene C-C Bond Lengths

Typically range from 1.36 to 1.42 A

Dihedral Angle (Naphthyl-Naphthyl)

Data not available in the abstract

Note: Detailed bond lengths and angles beyond the unit cell parameters were not available in

the abstracted search results. Access to the full publication is required for a comprehensive list.
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Experimental Protocols

The determination of the crystal structure of 2,2'-binaphthyl involves several key stages, from
synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 2,2'-Binaphthyl

A common method for the synthesis of 2,2'-binaphthyl is the Ullmann coupling of 2-
bromonaphthalene.

Protocol:

A mixture of 2-bromonaphthalene and activated copper powder is heated in a high-boiling
point solvent, such as dimethylformamide (DMF) or nitrobenzene.

e The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to
prevent oxidation.

e The reaction mixture is heated at reflux for several hours.
 After cooling, the mixture is filtered to remove the copper salts.
e The solvent is removed under reduced pressure.

e The crude product is then purified by column chromatography or recrystallization to yield
pure 2,2'-binaphthyl.

Single-Crystal Growth
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Protocol:

o The purified 2,2'-binaphthyl is dissolved in a suitable solvent or a mixture of solvents.
Common solvents for aromatic hydrocarbons include toluene, hexane, or ethyl acetate.

e The solution is slowly cooled or the solvent is allowed to evaporate slowly at a constant
temperature.
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e Slow evaporation can be achieved by leaving the solution in a loosely covered container in a
vibration-free environment.

o Colorless, well-formed single crystals of 2,2'-binaphthyl suitable for X-ray diffraction are
obtained over a period of several days to weeks.

X-ray Diffraction Data Collection and Structure
Refinement

The final stage involves the analysis of the single crystal using an X-ray diffractometer.
Protocol:
e Asuitable single crystal is mounted on a goniometer head.

e The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize
thermal vibrations and potential crystal degradation.

e The crystal is irradiated with a monochromatic X-ray beam.
e The diffraction pattern is recorded on a detector as the crystal is rotated.

e The collected data are processed to determine the unit cell parameters and the intensities of
the reflections.

e The crystal structure is solved using direct methods or Patterson methods.

e The structural model is then refined by full-matrix least-squares methods to minimize the
difference between the observed and calculated structure factors.

o The final R-factor is a measure of the agreement between the experimental data and the
refined structure.

Workflow for Crystal Structure Analysis

The logical flow of determining the crystal structure of 2,2'-binaphthyl is illustrated in the
following diagram.
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Workflow for 2,2'-Binaphthyl Crystal Structure Analysis.
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Conclusion

The crystal structure of 2,2'-binaphthyl reveals a monoclinic system with the space group
P2i/c. The non-planar arrangement of the two naphthalene rings is a key structural feature that
gives rise to its chirality and utility in asymmetric synthesis and materials science. The detailed
crystallographic data and experimental protocols provided in this guide serve as a valuable
resource for researchers working with this important class of compounds. Further investigation
into the full crystallographic information file (CIF) would provide a more detailed understanding
of the intramolecular geometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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